molecular formula C20H21N3O3 B2626294 N-(2,4-dimethylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide CAS No. 1190844-31-5

N-(2,4-dimethylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B2626294
CAS No.: 1190844-31-5
M. Wt: 351.406
InChI Key: PTWVPZGPZDQEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a benzodiazepine-derived amide characterized by a 1,4-benzodiazepin-2,5-dione core linked to a 2,4-dimethylphenyl substituent via a propanamide chain.

The compound’s 1,4-benzodiazepin-2,5-dione moiety is pharmacologically significant, often associated with central nervous system (CNS) modulation, though its specific biological profile remains uncharacterized in the provided evidence. The 2,4-dimethylphenyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to polar substituents.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-7-8-15(13(2)11-12)21-18(24)10-9-17-20(26)22-16-6-4-3-5-14(16)19(25)23-17/h3-8,11,17H,9-10H2,1-2H3,(H,21,24)(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWVPZGPZDQEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Propanamide Side Chain: The next step involves the introduction of the propanamide side chain. This can be accomplished through the reaction of the benzodiazepine core with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine or triethylamine.

    Substitution with the 2,4-Dimethylphenyl Group: The final step involves the substitution of the benzodiazepine core with the 2,4-dimethylphenyl group. This can be achieved through a nucleophilic substitution reaction using 2,4-dimethylphenylamine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and other suitable leaving groups.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential pharmacological activities make it a candidate for studying biological processes and pathways.

    Medicine: The compound may have potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other conditions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is likely similar to that of other benzodiazepines. It may exert its effects by binding to specific receptors in the central nervous system, such as the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), highlighting structural variations and inferred physicochemical or functional differences.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents/R-Groups Molecular Formula Molecular Weight Key Functional Groups
Target Compound 1,4-Benzodiazepin-2,5-dione N-(2,4-dimethylphenyl)propanamide Likely C22H23N3O3 ~377.44 g/mol Amide, diketone, dimethylaryl
[]: 3-(2,5-dioxo-...triazol-3-yl)phenyl]propanamide 1,4-Benzodiazepin-2,5-dione N-(3-(1H-1,2,4-triazol-3-yl)phenyl) Not provided Not provided Amide, diketone, triazolyl
[]: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-...propanamide 1-Benzazepine Benzodioxin, sulfanyl, hydroxy C21H22N2O4S 398.48 g/mol Amide, sulfanyl, ether
[]: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzoyl, 2-hydroxy-tert-alkyl C12H17NO2 207.27 g/mol Amide, hydroxyl, methyl

Key Observations:

Core Heterocycle Variations: The target compound and share the 1,4-benzodiazepin-2,5-dione core, which is absent in (1-benzazepine with a sulfanyl group) and (simple benzamide).

Substituent Effects: The 2,4-dimethylphenyl group in the target compound contrasts with the triazolylphenyl group in . The triazole’s nitrogen-rich structure could improve aqueous solubility and metal-binding capacity, whereas dimethylphenyl may favor hydrophobic interactions .

Functional Group Implications :

  • The amide linkage is conserved across all compounds, critical for structural integrity and intermolecular interactions.
  • ’s hydroxyl group and tert-alkyl chain may enhance polarity, reducing blood-brain barrier penetration compared to the target compound’s lipophilic profile .

Research Findings and Hypotheses

While experimental data for the target compound is absent in the provided evidence, inferences can be drawn:

  • Solubility : ’s triazolyl group likely increases water solubility, whereas the target compound’s dimethylaryl group may limit dissolution, necessitating formulation optimization.

Biological Activity

N-(2,4-dimethylphenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a compound of significant interest due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O3C_{20}H_{22}N_2O_3 with a molecular weight of approximately 354.40 g/mol. The structure features a benzodiazepine moiety that is known for its interaction with GABA receptors, which play a crucial role in the central nervous system.

Structural Formula

N 2 4 dimethylphenyl 3 2 5 dioxo 2 3 4 5 tetrahydro 1H 1 4 benzodiazepin 3 yl propanamide\text{N 2 4 dimethylphenyl 3 2 5 dioxo 2 3 4 5 tetrahydro 1H 1 4 benzodiazepin 3 yl propanamide}

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anxiolytic Effects : Compounds in the benzodiazepine class are known for their anxiolytic properties. Studies have demonstrated that related compounds can interact with GABA_A receptors to produce anxiolytic effects comparable to established medications like diazepam .
  • Analgesic Activity : Some derivatives have shown significant analgesic effects in animal models. For instance, certain related compounds were evaluated using the tail flick and hot plate tests to measure pain response .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:

  • GABA Receptors : The compound likely binds to the benzodiazepine site on GABA_A receptors. This interaction enhances the inhibitory effects of GABA in the brain, leading to reduced anxiety and sedation.
  • Serotonergic System : Additionally, it may influence serotonin receptors (specifically 5-HT_2A), which are involved in mood regulation and anxiety responses .

Case Studies and Experimental Data

  • Study on Analgesic Properties : In a comparative study involving several benzodiazepine derivatives, this compound demonstrated comparable analgesic efficacy to standard analgesics like butorphanol in animal models .
  • Anxiolytic Evaluation : The anxiolytic potential was assessed using the elevated plus maze (EPM) test. The compound exhibited a significant increase in time spent in the open arms compared to controls, indicating reduced anxiety-like behavior .

Summary of Experimental Results

Property Measurement Method Results
Analgesic ActivityTail Flick TestComparable to butorphanol
Anxiolytic ActivityElevated Plus MazeSignificant increase in open arm time

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.